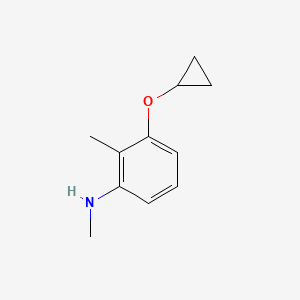
3-Cyclopropoxy-N,2-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N,2-dimethylaniline is an organic compound with the molecular formula C11H15NO and a molar mass of 177.245 g/mol . This compound features a cyclopropoxy group attached to the nitrogen atom of a dimethylaniline structure. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N,2-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .
Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
3-Cyclopropoxy-N,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic ring, leading to the formation of nitro or halogenated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Cyclopropoxy-N,2-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,2-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-N,2-dimethylaniline can be compared with other similar compounds, such as:
3-Methoxy-N,N-dimethylaniline: This compound has a methoxy group instead of a cyclopropoxy group, leading to different chemical and biological properties.
3,4-Dimethylaniline: This compound lacks the cyclopropoxy group, which affects its reactivity and applications.
2,4-Dimethylaniline: Similar to 3,4-dimethylaniline but with different substitution patterns on the aromatic ring.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1243328-61-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,2-dimethylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-10(12-2)4-3-5-11(8)13-9-6-7-9/h3-5,9,12H,6-7H2,1-2H3 |
InChI Key |
YGBLMZYSRGWFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















